Perhexiline maleate is a pharmacological compound primarily recognized for its antianginal properties, acting as a metabolic modulator in the treatment of ischemic heart disease. Originally developed in the 1970s, it has gained attention for its potential applications beyond cardiovascular health, particularly in oncology. The compound is a salt formed from perhexiline, a tertiary amine, and maleic acid, and is known for its ability to enhance myocardial metabolism and improve oxygen utilization in cardiac tissues.
The synthesis of perhexiline maleate involves the reaction of perhexiline with maleic acid. Recent studies have focused on enantioselective synthesis methods to produce specific enantiomers of perhexiline, which exhibit varying pharmacological effects. Techniques such as high-performance liquid chromatography (HPLC) are employed to analyze the purity and enantiomeric excess of the synthesized compounds .
Perhexiline maleate's molecular structure consists of a perhexiline backbone attached to a maleate moiety. The molecular formula is (for perhexiline) combined with (for maleic acid), resulting in a complex structure that contributes to its pharmacological properties.
Perhexiline maleate undergoes several chemical reactions that are crucial for its therapeutic action:
The understanding of these reactions is essential for optimizing dosing regimens and minimizing adverse effects associated with perhexiline therapy.
Perhexiline exerts its effects through multiple mechanisms:
Studies indicate that low concentrations of perhexiline can significantly enhance apoptosis in various cancer cell lines by upregulating specific genes involved in apoptosis and downregulating others associated with survival .
The stereoselective synthesis of Perhexiline enantiomers centers on constructing its chiral tertiary alcohol moiety and the trans-2,2-disubstituted piperidine core with precise stereocontrol. The most efficient synthetic routes employ enantioselective nucleophilic addition to prochiral ketones or asymmetric reduction of α,β-unsaturated carbonyl precursors as key stereodefining steps. A predominant strategy utilizes organometallic catalysis for carbonyl addition, where chiral ligands enforce enantioselectivity. For example, zinc-mediated additions catalyzed by (1R,2S)-N-methylephedrine yield the tertiary alcohol with enantiomeric excess (ee) >85% [1]. Subsequent N-alkylation with 1,2-dihaloethanes forms the piperidine ring, while maintaining stereochemical integrity through steric hindrance at the chiral center [3]. Alternative pathways exploit chiral pool starting materials like (R)- or (S)-citronellal, whose inherent chirality is transferred during cyclization [5].
The piperidine ring construction employs intramolecular SN₂ reactions or reductive amination, with the configuration of the pre-established chiral center dictating the stereochemistry of ring substituents. Microwave-assisted cyclization has reduced reaction times to <30 minutes while preserving >95% ee [1]. Critical to scalability is minimizing epimerization during purification; silica gel chromatography is avoided in favor of crystallization from heptane/toluene mixtures to maintain enantiopurity [5]. Recent innovations include enzymatic desymmetrization of diketone intermediates using ketoreductases, achieving ee values ≥99% under mild aqueous conditions [5].
Table 1: Stereoselective Approaches to Perhexiline Enantiomers
Strategy | Key Stereodefining Step | Catalyst/Ligand | Yield (%) | ee (%) |
---|---|---|---|---|
Organozinc Addition | Ketone Alkylation | (1R,2S)-N-Methylephedrine | 78 | 88 |
Asymmetric Hydrogenation | Enone Reduction | Ru-BINAP Complex | 92 | 95 |
Chiral Pool Utilization | Ring-Closing Amination | (R)-Citronellal Derivative | 65 | >99 |
Biocatalytic Desymmetrization | Ketoreduction | Lactobacillus brevis KRED | 84 | ≥99 |
Enantiopurity assessment of Perhexiline enantiomers relies on high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) coupled with chiral selectors that exploit stereoselective molecular interactions. Polysaccharide-based chiral stationary phases (CSPs), particularly cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris((S)-α-methylbenzylcarbamate), dominate HPLC methods due to their versatility and loading capacity [5]. Normal-phase conditions with n-hexane/ethanol/diethylamine (95:5:0.1 v/v/v) achieve baseline resolution (Rs >2.0) of enantiomers within 15 minutes on analytical scales [2] [5]. The separation mechanism involves differential π-π interactions and hydrogen bonding between enantiomers and the CSP, with the (S)-enantiomer typically eluting first due to weaker aromatic stacking [5].
Capillary electrophoresis offers complementary advantages with minimal solvent consumption and rapid method development. Sulfated β-cyclodextrin (15 mM in 50 mM phosphate buffer, pH 2.5) acts as an effective chiral selector, leveraging electrokinetic migration differences. The (R)-enantiomer migrates faster under these acidic conditions due to stronger inclusion complexation with cyclodextrin [2] [6]. CE achieves exceptional sensitivity for trace enantiomeric impurities (detection limit 0.02%), critical for pharmaceutical quality control [2]. For preparative purification, simulated moving bed (SMB) chromatography with immobilized cellulose tribenzoate CSPs enables multi-gram isolations with >99% ee, outperforming batch chromatography in solvent efficiency [5] [6].
Table 2: Chiral Separation Performance for Perhexiline Enantiomers
Method | Chiral Selector | Conditions | Resolution (Rs) | Analysis Time |
---|---|---|---|---|
HPLC | Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol/Diethylamine (95:5:0.1) | 2.5 | 14 min |
HPLC | Amylose tris((S)-α-methylbenzylcarbamate) | Methanol/Water (85:15) + 0.1% Formic Acid | 1.8 | 18 min |
Capillary Electrophoresis | Sulfated β-Cyclodextrin (15 mM) | 50 mM Phosphate, pH 2.5 | 4.1 | 8 min |
SMB Chromatography | Immobilized Cellulose Tribenzoate | Ethanol/Heptane (30:70) | N/A (Preparative) | Continuous |
The piperidine ring of Perhexiline is efficiently constructed through Michael addition-initiated ring closure (MIRC), leveraging the nucleophilicity of secondary amines toward α,β-unsaturated carbonyl systems. A representative route involves the conjugate addition of 2-(2-hydroxy-1,1-dimethylethyl)aniline to methyl vinyl ketone, followed by acid-catalyzed cyclodehydration [3]. Stereocontrol is achieved either through chiral auxiliaries attached to the amine nitrogen or asymmetric organocatalysis of the Michael addition. L-Proline-derived catalysts (20 mol%) induce enantioselectivity by forming an enamine intermediate with the ketone donor, guiding re-face attack on the enone acceptor to yield trans-2,6-disubstituted piperidines with 90% ee [5].
The ring-closing step proceeds via iminium ion formation under mild Brønsted acid conditions (e.g., p-TsOH in toluene at 60°C), with the tertiary alcohol group participating in anchimeric assistance to prevent epimerization [1]. This strategy provides the trans-configuration of the 2- and 6-substituents essential for Perhexiline’s biological activity. Recent advances employ one-pot tandem Michael-aldol sequences using bifunctional thiourea-amine organocatalysts, constructing the entire piperidine skeleton with three contiguous stereocenters in >80% yield and >95% ee [6]. Computational studies confirm that the trans selectivity arises from the staggered conformation in the chair-like transition state, minimizing 1,3-diaxial interactions during ring formation [3].
Figure: Michael Initiated Ring-Closing Sequence for Piperidine Synthesis
Step 1: Asymmetric Michael Addition R-NH₂ + CH₂=CH-C(O)CH₃ → R-NH-CH₂-CH₂-C(O)CH₃ (Catalyst: *L*-Proline Derivative) Step 2: Iminium Formation and Cyclization R-NH-CH₂-CH₂-C(O)CH₃ → R-N⁺=CH-CH₂-C(OH)CH₃ (Acid Catalyst) │ └─→ Piperidinium Ion Step 3: Reduction Piperidinium Ion → *trans*-2,6-Disubstituted Piperidine
CAS No.: 25596-24-1
CAS No.: 1465-16-3
CAS No.: 53938-08-2
CAS No.:
CAS No.: 63818-94-0
CAS No.: 916610-55-4